

# 2-Chloro-4-methyl-5-nitrophenol molecular weight and formula

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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## Technical Monograph: 2-Chloro-4-methyl-5-nitrophenol

Identity, Synthesis, and Analytical Characterization

### Executive Summary

**2-Chloro-4-methyl-5-nitrophenol** (CAS: 100959-50-0) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the tetrasubstituted benzene ring, which offers orthogonal reactive handles: a phenolic hydroxyl for etherification, a chlorine atom for metal-catalyzed coupling, and a nitro group for reduction to an aniline.

This guide addresses the critical challenge of working with this compound: regiochemical isolation. Direct nitration of the precursor (2-chloro-4-methylphenol) favors the 6-nitro isomer due to the directing power of the hydroxyl group. Consequently, the 5-nitro isomer is often a minor product or requires specific synthetic maneuvering. This monograph details the

physicochemical profile, synthesis strategies, and the definitive analytical methods required to distinguish it from its structural isomers.

## Physicochemical Identity

Precise molecular characterization is the bedrock of reliable data in metabolic stability and structure-activity relationship (SAR) studies.

Property	Value	Notes
IUPAC Name	2-Chloro-4-methyl-5-nitrophenol	
CAS Number	100959-50-0	Critical: Distinct from 2-chloro-5-methyl-4-nitrophenol (CAS 40130-97-0).
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	
Molecular Weight	187.58 g/mol	Monoisotopic Mass: 187.0036
Physical State	Pale yellow crystalline solid	Typical of nitrophenols due to conjugation.
Predicted pKa	~6.5 - 7.2	Acidity enhanced by -NO <sub>2</sub> /-Cl electron withdrawal relative to p-cresol (pKa ~10).
LogP (Predicted)	~2.3 - 2.6	Moderate lipophilicity; suitable for fragment-based drug discovery.
Solubility	DMSO, Methanol, Ethyl Acetate	Poor water solubility; requires organic co-solvent for biological assays.

## Synthetic Causality & Regiocontrol

The synthesis of **2-chloro-4-methyl-5-nitrophenol** is governed by the competition between the directing effects of the hydroxyl, methyl, and chlorine substituents.

## The Regioselectivity Challenge

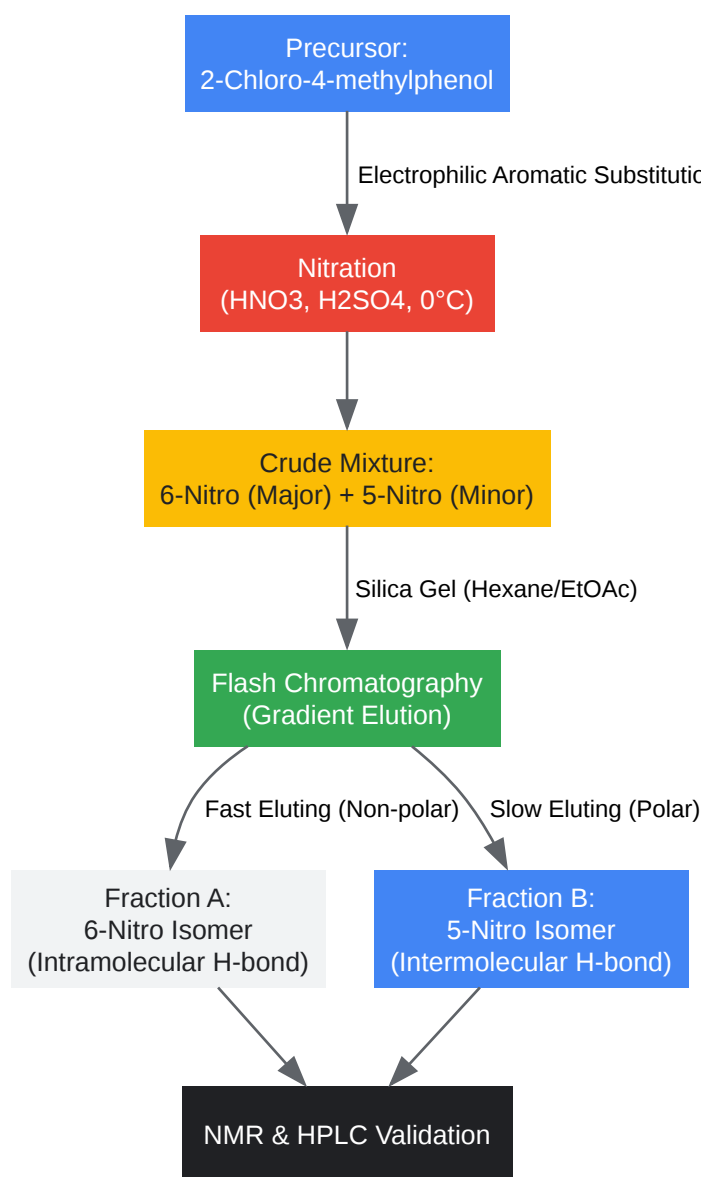
The precursor, 2-chloro-4-methylphenol, has three open positions: 3, 5, and 6.

- Hydroxyl (C1): Strong ortho/para director. Directs to C6 (ortho).
- Methyl (C4): Weak ortho/para director. Directs to C3 and C5.
- Chlorine (C2): Weak deactivator, ortho/para director. Directs to C3 and C5 (para).

The Conflict: The hydroxyl group is the most powerful activator, driving nitration primarily to the C6 position (yielding 2-chloro-4-methyl-6-nitrophenol). Accessing the C5 position requires overcoming this kinetic preference or utilizing a blocking strategy.

## Workflow: Isolation from Isomeric Mixtures

Because the 5-nitro isomer is often a minor product in direct nitration, purification is the bottleneck. The following workflow illustrates the logic of separation based on pKa and steric differences.



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Figure 1: Synthetic workflow highlighting the chromatographic separation logic. The 6-nitro isomer forms an intramolecular hydrogen bond (OH...O<sub>2</sub>N), making it less polar and faster-eluting than the 5-nitro target.

## Analytical Validation: The "Self-Validating" Protocol

In drug development, confusing isomers can lead to invalid biological data. You must prove the position of the nitro group. Mass spectrometry (MS) alone is insufficient as both isomers have the same mass (187.58). <sup>1</sup>H NMR is the gold standard for this differentiation.

## Structural Logic for NMR

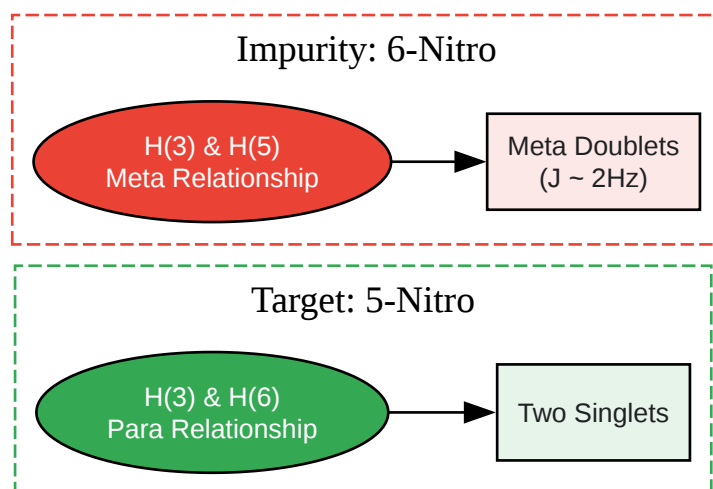
- Target (5-Nitro): Protons are located at C3 and C6. These positions are para to each other.
- Impurity (6-Nitro): Protons are located at C3 and C5. These positions are meta to each other.

## Diagnostic Signals

Feature	5-Nitro Isomer (Target)	6-Nitro Isomer (Impurity)
Proton Relationship	Para (Separated by substituents)	Meta (Separated by one carbon)
Coupling Constant ( )	~0 Hz (Singlets)	~2.0 - 2.5 Hz (Doublets)
Shift Logic	H6 is deshielded by -OH (ortho) but not -NO <sub>2</sub> .	H5 is deshielded by -NO <sub>2</sub> (ortho).

Protocol:

- Dissolve 5 mg of sample in DMSO-d<sub>6</sub>.
- Acquire <sup>1</sup>H NMR (minimum 400 MHz).
- Pass Criteria: Observe two distinct singlets in the aromatic region (6.8–8.0 ppm).
- Fail Criteria: Observation of doublets with  
  
indicates the 6-nitro isomer.



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Figure 2: Analytical decision tree based on <sup>1</sup>H NMR coupling constants.

## Applications in R&D

The **2-chloro-4-methyl-5-nitrophenol** scaffold is a versatile "Type II" building block.

- Kinase Inhibitor Scaffolds: The nitro group can be reduced to an aniline (using Fe/NH<sub>4</sub>Cl or H<sub>2</sub>/Pd-C), creating a 2-chloro-4-methyl-5-aminophenol. This moiety mimics the hinge-binding region of several ATP-competitive inhibitors.
- Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand efficiency potential, it serves as an excellent fragment for crystallographic screening against oxidoreductases.
- Pro-drug Design: The phenolic hydroxyl allows for the attachment of solubilizing promoieties (e.g., phosphates or esters) that are cleaved in vivo.

## Safety & Handling (SDS Highlights)

As a nitro-aromatic compound, strict safety protocols are non-negotiable.

- Acute Toxicity: Harmful if swallowed or inhaled. Nitro compounds can induce methemoglobinemia (interference with oxygen transport in blood).

- Skin/Eye: Causes severe irritation.[1] The phenolic nature makes it corrosive to mucous membranes.
- Reactivity: Incompatible with strong oxidizing agents and strong bases (forms unstable phenolate salts).
- Disposal: All waste streams must be segregated as halogenated organic waste.

## References

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- BenchChem. Technical Guide to Chloronitrophenol Isomers. (General synthesis and safety data). [Link](#)

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## Sources

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